Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro-
Overview
Description
Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro- is an organic compound with the molecular formula C14H11N3O4S . This compound is a derivative of benzamide, characterized by the presence of a nitro group, a hydroxyphenyl group, and a thioxomethyl group. It is known for its diverse applications in scientific research and industry.
Preparation Methods
The synthesis of benzamide derivatives, including Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro-, typically involves the direct condensation of benzoic acids and amines . This reaction can be facilitated by various catalysts and conditions. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Chemical Reactions Analysis
Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioxomethyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals, plastics, and paper.
Mechanism of Action
The mechanism of action of Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis . The compound’s anti-inflammatory effects are linked to the suppression of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro- can be compared with other benzamide derivatives such as:
2-(Benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamide: Known for its anticancer activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown significant pharmacological activities, including antiviral and anticancer properties.
Quinazolinone derivatives: These compounds are known for their broad spectrum of biological activities, including antibacterial and antifungal effects.
The uniqueness of Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-12-4-2-1-3-11(12)15-14(22)16-13(19)9-5-7-10(8-6-9)17(20)21/h1-8,18H,(H2,15,16,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWOREAIQWCTHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389750 | |
Record name | Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53501-22-7 | |
Record name | Benzamide, N-[[(2-hydroxyphenyl)amino]thioxomethyl]-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.